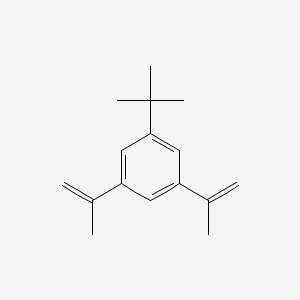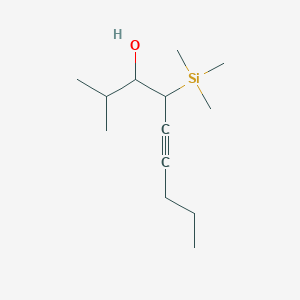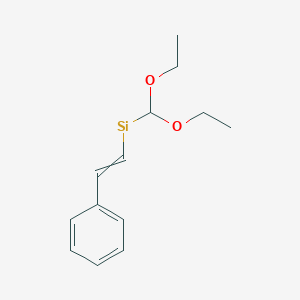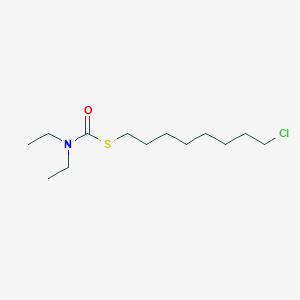
S-(8-Chlorooctyl) diethylcarbamothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(8-Chlorooctyl) diethylcarbamothioate: is a chemical compound with the molecular formula C13H26ClNOS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorinated octyl group attached to a diethylcarbamothioate moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(8-Chlorooctyl) diethylcarbamothioate typically involves the reaction of 8-chlorooctanol with diethylcarbamothioic chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with larger quantities of reactants and optimized reaction conditions to maximize efficiency and yield. The process involves continuous monitoring and control of reaction parameters to ensure the quality and purity of the final product.
化学反应分析
Types of Reactions: S-(8-Chlorooctyl) diethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol.
Substitution: The chlorine atom in the octyl chain can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
S-(8-Chlorooctyl) diethylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
作用机制
The mechanism of action of S-(8-Chlorooctyl) diethylcarbamothioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or pest control.
相似化合物的比较
S-(4-Chlorobenzyl) diethylcarbamothioate: Similar structure but with a benzyl group instead of an octyl chain.
S-(8-Bromooctyl) diethylcarbamothioate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: S-(8-Chlorooctyl) diethylcarbamothioate is unique due to the presence of the 8-chlorooctyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in various applications.
属性
CAS 编号 |
90012-04-7 |
|---|---|
分子式 |
C13H26ClNOS |
分子量 |
279.87 g/mol |
IUPAC 名称 |
S-(8-chlorooctyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C13H26ClNOS/c1-3-15(4-2)13(16)17-12-10-8-6-5-7-9-11-14/h3-12H2,1-2H3 |
InChI 键 |
DTPJCQATRYZLGA-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)SCCCCCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14392920.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine](/img/structure/B14392926.png)
![2-Methylazuleno[1,2-B]thiophene](/img/structure/B14392931.png)
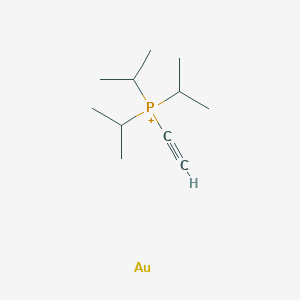
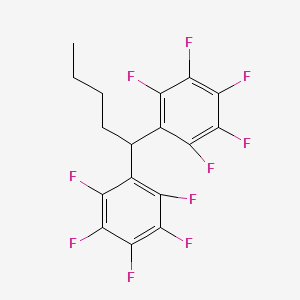

![6-Acetyl-3,3-dimethyl-7-(prop-1-en-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B14392956.png)


![N-(Butan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14392975.png)
